(R)-4-Methyloxazolidin-2-one
Overview
Description
(R)-4-Methyloxazolidin-2-one is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis : (Davies, Sanganee, & Szolcsányi, 1999) demonstrated that (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one is effective as a chiral auxiliary for stereoselective conjugate additions, aiding in the asymmetric synthesis of compounds like (−)-Aplysillamide B.
Inhibitors of Enterovirus 71 3C Protease : (Ma et al., 2018) found that modifying 4-iminooxazolidin-2-one-based inhibitors led to compounds with potent inhibitory activity against enterovirus 71 3C protease, suggesting potential as anti-EV71 drug candidates.
3D-QSAR of Antibacterials : (Karki & Kulkarni, 2001) conducted a 3D quantitative structure-activity relationship study on 3-aryloxazolidin-2-one antibacterials. They determined that antibacterial activity depends on electronic, spatial, and thermodynamic factors.
Design of Chiral Auxiliaries for Cycloaddition : (Robiette et al., 2003) designed (R)-4-phenyloxazolidin-2-thione as an effective chiral auxiliary for the cycloaddition of 1-aminodiene, showcasing the versatility of oxazolidin-2-one derivatives in organic synthesis.
Biological Activity of Foldamers : (Del Secco et al., 2017) studied hybrid foldamers containing the (4R,5S)‐4‐carboxy‐5‐methyloxazolidin‐2‐one moiety. They found these oligomers selectively target human monocytes and granulocytes, indicating potential biomedical applications.
Synthesis of Functionalized Oxazolidinones : (Park et al., 2003) achieved the synthesis of N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, demonstrating the utility of these compounds in synthesizing analogs of amino acids and peptides.
Pseudopeptides That Fold into β-Bend Ribbon Spirals : (Tomasini, Luppi, & Monari, 2006) synthesized oligomers containing the 4-carboxy-5-methyloxazolidin-2-one moiety and found that they fold into β-bend ribbon spirals, a subtype of the 310-helix.
Properties
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370540 | |
Record name | (R)-4-Methyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4042-43-7 | |
Record name | (R)-4-Methyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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